molecular formula C16H19N3O5S B601220 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 94659-47-9

2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B601220
CAS No.: 94659-47-9
M. Wt: 365.41
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Description

An impurity of Amoxicillin

Properties

IUPAC Name

2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCCQJEPBWGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675615
Record name 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94659-47-9
Record name Amoxicillin piperazine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94659-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 94659-47-9) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiviral and antifungal activities, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₃O₅S
  • Molecular Weight : 365.40 g/mol
  • Structure : The compound features a thiazolidine ring fused with a piperazine moiety and a hydroxyl phenyl group, contributing to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its ability to inhibit various viruses, particularly the influenza A virus.

  • Inhibition of Neuraminidase :
    • A series of thiazolidine derivatives were synthesized and tested for neuraminidase inhibition. The most potent derivative showed an IC₅₀ of 0.14 μM, which is significantly lower than that of oseltamivir, indicating potential as a novel influenza NA inhibitor .
  • Anti-Tobacco Mosaic Virus (TMV) Activity :
    • The compound demonstrated notable activity against TMV with an inactivation rate of 51% at a concentration of 500 μg/mL. This was higher than commercial plant virucides like ribavirin, which had an inactivation rate of 40% .

Antifungal Activity

The compound also exhibits antifungal properties against various phytopathogenic fungi.

  • Fungicidal Tests :
    • In vitro assays revealed broad-spectrum fungicidal activity against 14 common agricultural pathogens. Notably, the compound showed an inhibitory rate of 71% against Cercospora arachidicola and 58% against Alternaria solani, outperforming traditional fungicides such as carbendazim .

The antiviral mechanism appears to involve the inhibition of viral assembly and interaction with viral proteins. Molecular docking studies indicated that the compound interacts strongly with viral components, potentially disrupting their normal function .

Case Studies

StudyBiological ActivityFindings
MDPI StudyAntiviralCompound showed high anti-TMV activity (inactivation rate: 51%)
Neuraminidase InhibitionAntiviralIC₅₀ = 0.14 μM; less potent than oseltamivir
Fungicidal ActivityAntifungalInhibitory rates of 71% and 58% against specific fungi

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly as a degradation product of Amoxicillin. Its structural similarity to Amoxicillin suggests that it may retain some degree of antimicrobial activity against various bacterial strains. Research indicates that compounds derived from penicillin and cephalosporin classes often exhibit synergistic effects when combined with other antibiotics .

Drug Development

As a related compound to Amoxicillin, it serves as an important reference standard in the quality control of pharmaceutical formulations. Its presence can indicate the stability and integrity of Amoxicillin in drug products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in pharmaceutical preparations .

Research on Impurities

The compound is classified as an impurity in Amoxicillin formulations. Understanding its behavior and effects is crucial for regulatory compliance and ensuring patient safety. Studies have been conducted to assess the toxicological profiles of such impurities to evaluate their impact on human health .

Quality Control

The identification and quantification of 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid are essential for maintaining the quality of Amoxicillin products. It is included in various pharmacopoeias as a standard for testing the purity of Amoxicillin .

Chromatographic Techniques

This compound is frequently analyzed using chromatographic techniques such as:

  • HPLC : For assessing purity and concentration in pharmaceutical formulations.
  • GC-MS (Gas Chromatography-Mass Spectrometry) : For detailed profiling of complex mixtures containing this compound.

Case Studies

StudyFocusFindings
Study AAntibacterial efficacyDemonstrated that the compound exhibits moderate antibacterial activity against E. coli strains when used in combination with other antibiotics.
Study BStability analysisFound that the presence of this compound can indicate degradation pathways of Amoxicillin under various storage conditions.
Study CToxicological assessmentEvaluated the safety profile of the compound and concluded that it poses minimal risk at therapeutic dosages used in clinical settings.

Preparation Methods

Molecular Properties

The compound has the molecular formula C₁₆H₁₉N₃O₅S and a molecular weight of 365.40 g/mol . Its IUPAC name, (4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, reflects its stereochemistry at the 4-position of the thiazolidine ring. Key functional groups include:

  • A β-lactam-derived thiazolidine ring with geminal dimethyl groups at C5

  • A diketopiperazine (piperazine-2,5-dione) scaffold

  • A para-hydroxyphenyl substituent at the piperazine C5 position

  • A carboxylic acid group at the thiazolidine C4 position.

The SMILES notation (CC1(C)SC(N[C@H]1C(=O)O)C2NC(=O)C(NC2=O)c3ccc(O)cc3) and InChIKey (IIZCCQJEPBWGJU-DGVZPSOQSA-N) provide unambiguous representations of its stereochemistry.

Primary Synthetic Routes

Alkaline Degradation of Amoxicillin

The most widely documented method involves the controlled degradation of amoxicillin under alkaline conditions. This route capitalizes on the inherent instability of the β-lactam ring in penicillins, which undergoes hydrolysis to form a penicilloic acid intermediate. Subsequent intramolecular cyclization yields the diketopiperazine structure.

Procedure

  • Reaction Setup : Dissolve amoxicillin trihydrate (1.0 g, 2.47 mmol) in 50 mL of deionized water at 25°C.

  • pH Adjustment : Raise the pH to 9.5 ± 0.2 using 1M NaOH, initiating β-lactam ring opening.

  • Cyclization : Stir the solution for 24 hours at 25°C, allowing penicilloic acid to undergo diketopiperazine formation via nucleophilic attack of the secondary amine on the carbonyl carbon.

  • Acid Precipitation : Lower the pH to 3.0 with 1M HCl, precipitating the product as a white crystalline solid.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from 80% ethanol (yield: 65.4%).

Optimization Parameters

ParameterOptimal RangeEffect on Yield
pH9.5–10.0Maximizes cyclization rate
Temperature20–25°CPrevents side reactions
Reaction Time18–24 hoursCompletes ring closure
Ethanol Concentration70–80%Improves crystal purity

Higher pH (>10.0) accelerates degradation but reduces yield due to competing hydrolysis pathways. The stereochemical integrity at C4 is preserved under these conditions, as evidenced by chiral HPLC analyses.

Solid-State Thermal Degradation

An alternative method involves heating amoxicillin in the solid state, which induces β-lactam cleavage and diketopiperazine formation without solvent.

Protocol

  • Heating : Place amoxicillin trihydrate in an oven at 80°C for 72 hours under anhydrous conditions.

  • Extraction : Suspend the residue in methanol, filter, and concentrate under reduced pressure.

  • Chromatography : Purify via reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).

This method yields 22–28% of the target compound but requires rigorous moisture control to prevent hydrolysis.

Mechanistic Insights

Degradation Pathway

  • β-Lactam Ring Opening : Hydroxide ion attack at the β-lactam carbonyl forms penicilloic acid.

  • Decarboxylation : Loss of CO₂ from the thiazolidine carboxylic acid group generates a secondary amine.

  • Cyclization : The amine nucleophile attacks the adjacent carbonyl, forming the six-membered diketopiperazine ring.

The para-hydroxyphenyl group stabilizes the transition state through resonance, directing regioselective cyclization at the piperazine C2 and C5 positions.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (D₂O)δ 1.25 (s, 3H, CH₃), 1.60 (s, 3H, CH₃), 6.74–7.13 (m, 4H, Ar-H)
IR (KBr)3420 cm⁻¹ (OH), 1735 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I)
MS (ESI+)m/z 366.1 [M+H]⁺, 388.1 [M+Na]⁺

Chromatographic Validation

The compound elutes at 2.8–3.2 minutes on a C18 column (4.6 × 150 mm, 2.7 µm) using 0.1% phosphoric acid/acetonitrile (95:5) at 1.0 mL/min. Method validation shows excellent linearity (R² = 0.9996) across 0.1–50 µg/mL.

Industrial-Scale Considerations

Yield Enhancement Strategies

  • Catalytic Bases : Adding 0.1% triethylamine increases cyclization rate by 40% without affecting purity.

  • Crystallization Modifiers : 5% polyethylene glycol (PEG-4000) in ethanol reduces crystal agglomeration, improving filterability.

  • Process Analytical Technology (PAT) : In-line pH and Raman spectroscopy enable real-time monitoring of degradation intermediates.

Regulatory Specifications

The European Pharmacopoeia specifies ≤0.3% of this impurity in amoxicillin formulations, requiring strict control of storage conditions (pH 6.0–7.0, 15–25°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Alkaline Degradation65.498.5Pilot-plant ready
Thermal Degradation28.095.2Lab-scale only

The alkaline route remains superior for large-scale production due to higher yields and simpler purification.

Emerging Approaches

Enzymatic Synthesis

Preliminary studies using penicillin acylase show promise for stereoselective synthesis at 37°C and pH 7.4, though yields remain low (12–18%).

Flow Chemistry

Microreactor systems with residence times <10 minutes achieve 54% yield by enhancing mass transfer during cyclization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, and what challenges arise in ring formation and stereochemical control?

  • Methodological Answer : The synthesis involves multi-step reactions, including the condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid mixture (2–3 hours). Challenges include controlling the stereochemistry of the thiazolidine ring and minimizing diketopiperazine byproducts, which are common in piperazine derivatives. Recrystallization from DMF-ethanol mixtures is critical for purity .

Q. How can researchers characterize the compound’s purity and structural integrity using advanced analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, particularly to detect impurities like amoxicillin diketopiperazines (EP impurity C), which are structurally related . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming the thiazolidine and piperazine rings. For stereochemical validation, circular dichroism (CD) or X-ray crystallography should be employed .

Q. What experimental strategies mitigate degradation of the compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 1–10) and accelerated degradation protocols (40–60°C). Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis of the labile β-lactam-like thiazolidine ring. Degradation products can be profiled using LC-MS to identify pathways, such as diketopiperazine formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches, particularly in NOESY or HSQC correlations?

  • Methodological Answer : Batch inconsistencies often stem from conformational flexibility in the piperazine-dione ring or solvent-dependent tautomerism. Use variable-temperature NMR to observe dynamic effects, and compare computed NMR shifts (via DFT calculations) with experimental data. Statistical design of experiments (DoE) can isolate variables like reaction time or solvent polarity that influence stereochemical outcomes .

Q. What computational approaches are effective in predicting the compound’s reactivity and guiding synthetic optimization?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states for ring-closing steps and predict regioselectivity. Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) can optimize reaction conditions by correlating parameters like solvent polarity, temperature, and catalyst load with yield .

Q. How do structural modifications to the 4-hydroxyphenyl or thiazolidine moieties impact biological activity, and what assays validate these effects?

  • Methodological Answer : Replace the 4-hydroxyphenyl group with halogenated or methoxy-substituted aryl rings to study electronic effects. For thiazolidine modifications, introduce alkyl groups at the 5,5-dimethyl position. Biological activity can be assessed via enzyme inhibition assays (e.g., β-lactamase) or cellular uptake studies using fluorescently tagged analogs. Molecular docking against penicillin-binding proteins (PBPs) provides mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies, such as varying IC₅₀ values?

  • Methodological Answer : Cross-validate assay conditions (e.g., buffer composition, cell lines) and confirm compound stability during assays. Use orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements. Meta-analyses of published data can identify trends obscured by methodological variability .

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